molecular formula C13H8F3NO2 B3059557 2-(3-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 635325-17-6

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B3059557
CAS RN: 635325-17-6
M. Wt: 267.20
InChI Key: WGINJLWZIAQNAS-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the CAS Number: 635325-17-6. It has a molecular weight of 267.21 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]nicotinic acid . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid is represented by the linear formula C13H8F3NO2 . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) .


Physical And Chemical Properties Analysis

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 267.21 .

Scientific Research Applications

Synthesis and Derivatives

2-(3-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have significant applications in chemical synthesis. For example, new routes for the synthesis of 2-trifluoromethyl-nicotinic acid derivatives have been developed, involving the synthesis of the pyridine ring. These compounds serve as key intermediates in the manufacture of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).

Pharmacology and Drug Development

In pharmacological research, derivatives of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid, such as Niflumic acid, are potent analgesics and anti-inflammatory drugs. The prodrug talniflumate, derived from Niflumic acid, is used for treating rheumatoid diseases, showing lower ulcerogenic side effects and greater anti-inflammatory activity than Niflumic acid itself (Park, Shin, Lee, & Na, 2008).

Biochemical and Industrial Applications

Nicotinic acid, a related compound, is widely used in the food, pharmaceutical, and biochemical industries. Enzymatic conversion of 3-cyanopyridine to nicotinic acid is an advantageous alternative for production. Studies have been conducted to intensify the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants (Kumar, Wasewar, & Babu, 2008).

Analytical Chemistry

The compound also finds application in analytical chemistry. For example, a method for separation and quantitative analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid by UPLC has been developed. This method exhibits good linearity and precision, highlighting its potential for accurate measurement in various contexts (Ping, 2013).

Safety and Hazards

The safety data sheet for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINJLWZIAQNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680774
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

CAS RN

635325-17-6
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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